molecular formula C20H16FN5O4 B10995999 8-Fluoro-4-hydroxy-N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydro-1,2,3-benzotriazin-6-YL]-3-quinolinecarboxamide

8-Fluoro-4-hydroxy-N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydro-1,2,3-benzotriazin-6-YL]-3-quinolinecarboxamide

Cat. No.: B10995999
M. Wt: 409.4 g/mol
InChI Key: WBMNYDYNUIVVTF-UHFFFAOYSA-N
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Description

8-Fluoro-4-hydroxy-N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydro-1,2,3-benzotriazin-6-YL]-3-quinolinecarboxamide is a complex organic compound that belongs to the class of fluorinated heterocycles. These compounds are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of fluorine in the molecule often imparts unique chemical and biological properties, making it a subject of interest in scientific research.

Preparation Methods

The synthesis of 8-Fluoro-4-hydroxy-N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydro-1,2,3-benzotriazin-6-YL]-3-quinolinecarboxamide typically involves multiple steps, including the formation of the quinoline core, introduction of the fluorine atom, and subsequent functionalization to incorporate the benzotriazinyl and carboxamide groups. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex molecules.

Chemical Reactions Analysis

8-Fluoro-4-hydroxy-N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydro-1,2,3-benzotriazin-6-YL]-3-quinolinecarboxamide can undergo various chemical reactions, including:

Scientific Research Applications

This compound has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 8-Fluoro-4-hydroxy-N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydro-1,2,3-benzotriazin-6-YL]-3-quinolinecarboxamide involves its interaction with specific molecular targets. The fluorine atom often enhances the compound’s binding affinity to its target by forming strong hydrogen bonds and van der Waals interactions. The compound can modulate various biological pathways, including enzyme inhibition and receptor activation .

Comparison with Similar Compounds

Compared to other fluorinated heterocycles, 8-Fluoro-4-hydroxy-N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydro-1,2,3-benzotriazin-6-YL]-3-quinolinecarboxamide stands out due to its unique combination of functional groups. Similar compounds include:

Properties

Molecular Formula

C20H16FN5O4

Molecular Weight

409.4 g/mol

IUPAC Name

8-fluoro-N-[3-(2-methoxyethyl)-4-oxo-1,2,3-benzotriazin-6-yl]-4-oxo-1H-quinoline-3-carboxamide

InChI

InChI=1S/C20H16FN5O4/c1-30-8-7-26-20(29)13-9-11(5-6-16(13)24-25-26)23-19(28)14-10-22-17-12(18(14)27)3-2-4-15(17)21/h2-6,9-10H,7-8H2,1H3,(H,22,27)(H,23,28)

InChI Key

WBMNYDYNUIVVTF-UHFFFAOYSA-N

Canonical SMILES

COCCN1C(=O)C2=C(C=CC(=C2)NC(=O)C3=CNC4=C(C3=O)C=CC=C4F)N=N1

Origin of Product

United States

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